(S)-3-[(Methoxycarbonyl)amino]-4-(2-pyridyl)butanoic Acid
Description
“(S)-3-[(Methoxycarbonyl)amino]-4-(2-pyridyl)butanoic Acid” is a chiral organic compound characterized by a butanoic acid backbone substituted at the 3-position with a methoxycarbonylamino group and at the 4-position with a 2-pyridyl ring. The (S)-configuration at the stereogenic center (C3) imparts distinct spatial orientation, influencing its physicochemical and biological interactions.
Properties
Molecular Formula |
C11H14N2O4 |
|---|---|
Molecular Weight |
238.24 g/mol |
IUPAC Name |
3-(methoxycarbonylamino)-4-pyridin-2-ylbutanoic acid |
InChI |
InChI=1S/C11H14N2O4/c1-17-11(16)13-9(7-10(14)15)6-8-4-2-3-5-12-8/h2-5,9H,6-7H2,1H3,(H,13,16)(H,14,15) |
InChI Key |
ZMLAZCLELNDQNT-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)NC(CC1=CC=CC=N1)CC(=O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-3-[(Methoxycarbonyl)amino]-4-(2-pyridyl)butanoic Acid typically involves multi-step organic reactions. One common method includes the condensation of a pyridine derivative with a suitable butanoic acid precursor. The reaction conditions often require the use of catalysts and specific temperature controls to ensure the desired stereochemistry is achieved.
Industrial Production Methods
In industrial settings, the production of (S)-3-[(Methoxycarbonyl)amino]-4-(2-pyridyl)butanoic Acid may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms are employed to streamline the production process.
Chemical Reactions Analysis
Types of Reactions
(S)-3-[(Methoxycarbonyl)amino]-4-(2-pyridyl)butanoic Acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the compound into its amine or alcohol derivatives.
Substitution: The amino and pyridyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce amine or alcohol derivatives.
Scientific Research Applications
(S)-3-[(Methoxycarbonyl)amino]-4-(2-pyridyl)butanoic Acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (S)-3-[(Methoxycarbonyl)amino]-4-(2-pyridyl)butanoic Acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and triggering downstream effects. The exact pathways and targets depend on the specific application and context of its use.
Comparison with Similar Compounds
Key structural features :
- 2-Pyridyl substituent : A nitrogen-containing aromatic ring contributing to basicity and π-π stacking capabilities.
- Methoxycarbonylamino group: A carbamate functional group offering moderate hydrolytic stability compared to esters or amides.
Comparison with Similar Compounds
The following section compares the target compound with structurally related molecules from the provided evidence, focusing on substituent effects, functional groups, and hypothesized properties.
4-(2-Thienyl)butyric Acid
| Feature | Target Compound | 4-(2-Thienyl)butyric Acid |
|---|---|---|
| Aromatic substituent | 2-Pyridyl (basic, π-electron-deficient) | 2-Thienyl (non-basic, sulfur-containing) |
| Functional groups | Carbamate, carboxylic acid | Carboxylic acid only |
| Stereochemistry | (S)-configured at C3 | None specified |
| Hypothesized properties | Higher solubility due to pyridine’s basicity; carbamate enables hydrogen bonding | Increased lipophilicity from thiophene; reduced polarity |
4-(4-{[(4-Aminophenyl)sulfonyl]amino}phenyl)butanoic Acid
| Feature | Target Compound | 4-(4-{[(4-Aminophenyl)sulfonyl]amino}phenyl)butanoic Acid |
|---|---|---|
| Aromatic substituent | Single 2-pyridyl ring | Biphenyl system with sulfonamide linkage |
| Functional groups | Carbamate, carboxylic acid | Sulfonamide, carboxylic acid, primary amine |
| Hypothesized properties | Moderate hydrophilicity | Enhanced acidity from sulfonamide; potential for strong hydrogen bonding |
Key distinction : The sulfonamide group in introduces stronger acidity and hydrogen-bonding capacity compared to the carbamate in the target compound. The biphenyl system may also increase steric bulk and reduce solubility.
4-(4-Styrylphenylcarbamoyl)butyric Acid
| Feature | Target Compound | 4-(4-Styrylphenylcarbamoyl)butyric Acid |
|---|---|---|
| Aromatic substituent | 2-Pyridyl ring | Styrylphenyl group (extended conjugated system) |
| Functional groups | Carbamate, carboxylic acid | Amide, carboxylic acid |
| Hypothesized properties | Compact structure with pyridine-mediated polarity | High lipophilicity from styrene; amide group enhances stability vs. carbamate |
Research Implications and Gaps
- Stereochemical influence : The (S)-configuration of the target compound may confer selectivity in chiral environments, a feature absent in compounds like and .
- Functional group trade-offs : Carbamates (target) balance stability and reactivity, whereas sulfonamides () or amides () offer distinct pharmacokinetic profiles.
- Data limitations : Experimental validation of solubility, binding affinity, and metabolic stability is needed to confirm these hypotheses.
Q & A
Q. What are the standard synthetic protocols for (S)-3-[(Methoxycarbonyl)amino]-4-(2-pyridyl)butanoic Acid, and how are stereochemical integrity and yield optimized?
Methodological Answer: The synthesis typically involves coupling a pyridyl-containing precursor with a methoxycarbonyl-protected amino acid derivative. Key steps include:
- Chiral Pool Strategy : Use (S)-configured starting materials (e.g., L-amino acids) to preserve stereochemistry .
- Coupling Agents : Employ DCC (dicyclohexylcarbodiimide) and DMAP (4-dimethylaminopyridine) for amide bond formation, as demonstrated in analogous peptide syntheses .
- Protection/Deprotection : Methoxycarbonyl (Moc) groups are stable under mild acidic/basic conditions, enabling selective deprotection .
- Yield Optimization : Monitor reaction progress via TLC or HPLC, and purify intermediates using column chromatography (silica gel, gradient elution) .
Q. Which analytical techniques are critical for confirming the structure and purity of this compound?
Methodological Answer:
- NMR Spectroscopy : ¹H/¹³C NMR to verify the (S)-configuration, pyridyl proton signals (δ 8.0–8.5 ppm), and methoxycarbonyl group (δ 3.6–3.8 ppm) .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) to confirm molecular weight (e.g., [M+H]⁺ expected at m/z 279.1) .
- HPLC : Reverse-phase HPLC with chiral columns (e.g., Chiralpak AD-H) to assess enantiomeric purity (>98% ee) .
- Elemental Analysis : Validate empirical formula (C₁₁H₁₃N₂O₄) .
Q. What are common impurities encountered during synthesis, and how are they identified?
Methodological Answer:
- Pyridyl Byproducts : Residual 2-pyridyl intermediates (e.g., unreacted 2-pyridinecarboxaldehyde) detected via LC-MS at m/z 106.1 .
- Diastereomers : Arise from racemization during coupling; identified by chiral HPLC .
- Hydrolysis Products : Methoxycarbonyl group hydrolysis forms free amine derivatives, detectable by NMR (disappearance of Moc signals) .
Q. How should researchers handle storage and stability concerns for this compound?
Methodological Answer:
- Storage : Store at –20°C under argon to prevent hygroscopic degradation (critical due to the carboxylic acid moiety) .
- Stability Tests : Conduct accelerated degradation studies (40°C/75% RH for 4 weeks) with HPLC monitoring to assess hydrolytic/oxidative stability .
Advanced Research Questions
Q. How can enantiomeric purity be enhanced during large-scale synthesis?
Methodological Answer:
- Asymmetric Catalysis : Use chiral catalysts (e.g., Ru-BINAP complexes) for stereoselective pyridyl group incorporation .
- Crystallization-Induced Dynamic Resolution : Exploit differential solubility of enantiomers in ethanol/water mixtures .
- Enzymatic Resolution : Lipases (e.g., Candida antarctica) selectively hydrolyze (R)-isomers in racemic mixtures .
Q. What experimental design considerations address stability challenges in biological assays?
Methodological Answer:
- Buffer Selection : Use low-ionic-strength buffers (e.g., PBS pH 7.4) to minimize aggregation of the pyridyl moiety .
- Temperature Control : Maintain assays at 4°C to reduce thermal degradation, validated via LC-MS stability profiling .
- Protection from Light : Shield solutions from UV exposure to prevent photolytic cleavage of the methoxycarbonyl group .
Q. How can contradictory bioactivity data between batches be systematically resolved?
Methodological Answer:
- Impurity Profiling : Compare LC-MS chromatograms of active/inactive batches to identify trace impurities (e.g., oxidized pyridyl derivatives) .
- Dose-Response Studies : Test serial dilutions to rule out batch-specific cytotoxicity .
- Orthogonal Assays : Validate results using SPR (surface plasmon resonance) for target binding affinity, independent of cellular variability .
Q. What strategies are recommended for studying the compound’s mechanistic interactions with biological targets?
Methodological Answer:
- Molecular Docking : Model interactions with pyridyl-binding pockets (e.g., kinase ATP sites) using AutoDock Vina .
- Isothermal Titration Calorimetry (ITC) : Quantify binding thermodynamics (ΔH, ΔS) for target engagement .
- Metabolite Tracking : Use ¹⁴C-labeled analogs to trace metabolic pathways in vitro .
Q. How is hygroscopicity managed during synthesis and formulation?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
